

Spectroscopic Data and Analysis of Centaurein: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Centaurein**
Cat. No.: **B1235216**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Centaurein** (5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one), a flavonoid glycoside found in various plants of the *Centaurea* genus. This document compiles available Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) data, outlines detailed experimental protocols for spectroscopic analysis, and presents a generalized workflow for its isolation and characterization.

Introduction to Centaurein

Centaurein, a flavone, is a natural product that has been identified in several plant species, including those of the Asteraceae family.^[1] As a flavonoid glycoside, its structure consists of a flavone aglycone (jaceosidin) linked to a β -D-glucopyranosyl moiety. The IUPAC name for **Centaurein** is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, and its molecular formula is $C_{24}H_{26}O_{13}$.^[2] The presence of multiple hydroxyl and methoxy groups on its aromatic rings contributes to its potential biological activities, making its accurate identification and characterization crucial for research in phytochemistry and drug discovery.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Centaurein**, aiding in its structural elucidation and identification in complex mixtures. The data presented below corresponds to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis in negative ion mode.

Table 1: LC-MS/MS Data for **Centaurein** ($[M-H]^-$)

Property	Value	Source
Precursor Ion (m/z)	521.13	[2]
Molecular Formula	$C_{24}H_{26}O_{13}$	[2]
Molecular Weight	522.5 g/mol	[2]
Ionization Mode	Electrospray (ESI), Negative	[2]
Key Fragment Ions (m/z)	343.044312 (100.00%)	[2]
	521.126099 (83.68%)	[2]
	506.108093 (82.17%)	[2]
	300.027832 (24.66%)	[2]

|| 328.008026 (17.05%) [\[2\]](#) ||

Sample Preparation: An isolated and purified sample of **Centaurein** is dissolved in a suitable solvent, typically methanol or a methanol-water mixture, to a final concentration of approximately 1-10 μ g/mL. The solution is filtered through a 0.22 μ m syringe filter before injection.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument (e.g., Bruker Maxis II HD Q-TOF), coupled with a liquid chromatography system (e.g., UHPLC) is used for analysis.[\[2\]](#)

Chromatographic Conditions:

- Column: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 μ m particle size).

- Mobile Phase: A gradient elution is typically employed, using (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 μ L.

Mass Spectrometry Conditions:

- Ion Source: Electrospray Ionization (ESI).
- Polarity: Negative ion mode is often used for flavonoids to generate the $[M-H]^-$ ion.
- Scan Range: m/z 100-1000 for full scan mode.
- MS/MS Analysis: Tandem mass spectrometry is performed using collision-induced dissociation (CID) on the precursor ion (m/z 521.13) to generate fragment ions for structural confirmation.

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore system. Flavones typically exhibit two major absorption bands: Band I (300-400 nm), corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm), related to the A-ring benzoyl system.

Table 2: UV-Vis Absorption Data for a Representative Flavonoid in Methanol

Band	Absorption Maximum (λ_{max})	Corresponding Chromophore	Source
Band I	~350 nm	B-ring (cinnamoyl system)	[3]
Band II	~267 nm	A-ring (benzoyl system)	[3]

Note: These values are for a closely related kaempferol derivative, as specific data for **Centaurein** was not available in the searched literature. They are representative of this class of flavonoids.^[3]

Sample Preparation: A pure sample of **Centaurein** is dissolved in a UV-grade solvent, most commonly methanol, to prepare a dilute stock solution. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

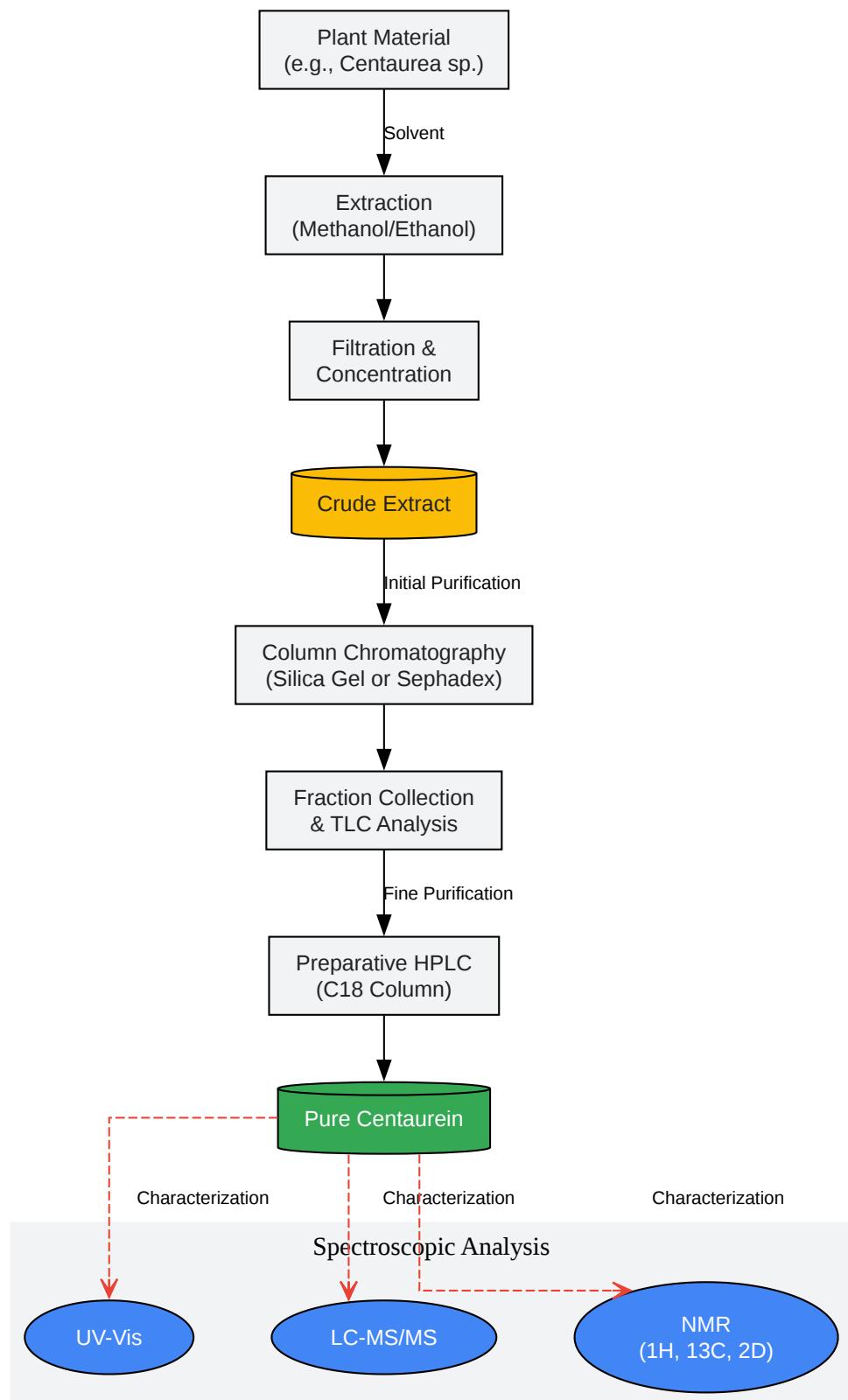
Measurement Procedure:

- The spectrophotometer is calibrated using a cuvette containing the pure solvent (methanol) as a blank.
- The sample solution is placed in a quartz cuvette.
- The absorption spectrum is recorded over a wavelength range of 200-600 nm.
- The wavelengths of maximum absorbance (λ_{max}) for Band I and Band II are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While it is known that ^1H NMR and ^{13}C NMR are used to characterize **Centaurein**, a complete, assigned data table was not available in the reviewed literature. The general protocol for such an analysis is provided below.

Sample Preparation: Approximately 5-10 mg of pure **Centaurein** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).


Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

Data Acquisition: A suite of NMR experiments is performed to fully assign the structure:

- ^1H NMR: Provides information on the chemical environment, multiplicity (splitting), and integration (number of protons).
- ^{13}C NMR: Shows the number and type of carbon atoms in the molecule.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

Visualization of Experimental Workflow

A specific signaling pathway for **Centaurein** is not well-documented. Therefore, a diagram illustrating the general workflow for the isolation and spectroscopic analysis of **Centaurein** from a plant source provides a more practical visualization for researchers.

[Click to download full resolution via product page](#)

Caption: Workflow for Isolation and Spectroscopic Characterization of **Centaurein**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phytochemical Analysis and Anti-Cancer Properties of Extracts of Centaurea castriferrei Borbás & Waisb Genus of Centaurea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centaurein | C24H26O13 | CID 5489090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of Centaurein: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235216#spectroscopic-data-for-centaurein-nmr-ms-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com